molecular formula C23H28ClNO8 B12731425 (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride CAS No. 71720-57-5

(2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride

Cat. No.: B12731425
CAS No.: 71720-57-5
M. Wt: 481.9 g/mol
InChI Key: RVEQCNZXBCZWLR-UHFFFAOYSA-M
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Description

(2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride involves multiple steps. The primary synthetic route includes the reaction of 2-benzylphenol with ethylene oxide to form 2-(2-benzylphenoxy)ethanol. This intermediate is then reacted with dimethylamine to produce (2-(2-benzylphenoxy)ethyl)dimethylamine. Finally, the compound is treated with citric acid and hydrochloric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is prone to substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized phenolic derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride include:

  • (2-(2-Phenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride
  • (2-(2-Benzylphenoxy)ethyl)trimethylammonium dihydrogen citrate hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique molecular structure, which imparts distinct properties and functionalities. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

CAS No.

71720-57-5

Molecular Formula

C23H28ClNO8

Molecular Weight

481.9 g/mol

IUPAC Name

2-(2-benzylphenoxy)ethylidene-dimethylazanium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;hydrochloride

InChI

InChI=1S/C17H20NO.C6H8O7.ClH/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-12H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H/q+1;;/p-1

InChI Key

RVEQCNZXBCZWLR-UHFFFAOYSA-M

Canonical SMILES

C[N+](=CCOC1=CC=CC=C1CC2=CC=CC=C2)C.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.Cl

Origin of Product

United States

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